2-甲苯磺酰基异吲哚啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

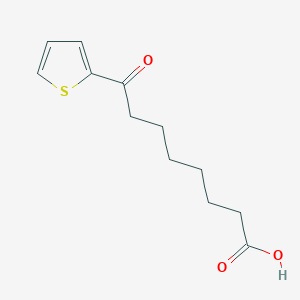

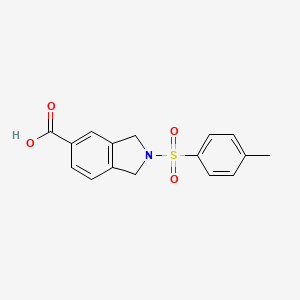

2-Tosylisoindoline-5-carboxylic acid, also known as TIC, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various industries. It has a molecular formula of C16H15NO4S and an average mass of 317.360 Da .

Molecular Structure Analysis

The molecular structure of 2-Tosylisoindoline-5-carboxylic acid consists of a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group), an isoindoline group (a nitrogen atom and a benzene ring fused to a cyclohexadiene ring), and a carboxylic acid group .Chemical Reactions Analysis

Carboxylic acids, such as 2-Tosylisoindoline-5-carboxylic acid, generally undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is substituted by another nucleophile . They can also be converted into various derivatives including acid chlorides, anhydrides, esters, and amides .Physical and Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They are generally polar, can form hydrogen bonds, and have higher boiling points compared to similar sized nonpolar molecules .科学研究应用

碳青霉烯生物合成和立体化学

- 碳青霉烯生物合成:一项研究证实了天然存在的碳青霉烯类抗生素的立体化学分配,并探讨了 CarC 在 L-脯氨酸的环立体反转过程中的作用。这项研究有助于了解碳青霉烯类 β-内酰胺类抗生素的生物合成途径,这在考虑涉及类似化合物(如 2-甲苯磺酰基异吲哚啉-5-羧酸)的合成途径时可能具有相关性(Stapon、Li 和 Townsend,2003)。

新型合成方法

- 硼中子俘获治疗剂:另一项研究重点关注合成一种新型的硼化化合物,以用于中子俘获治疗。虽然没有直接关系,但用于合成和表征这种化合物的技术可以为操作和研究 2-甲苯磺酰基异吲哚啉-5-羧酸等化合物提供见解(Kabalka 和 Yao,2003)。

催化应用和表征

- 纳米有机固体酸:对新型、温和和基于生物的具有脲部分的纳米有机催化剂的合成、表征和催化应用的研究探索了它们在各种合成过程中的效用。该研究与催化剂开发和应用的相关性可能为考虑 2-甲苯磺酰基异吲哚啉-5-羧酸等化合物在合成化学中可能发挥的催化作用提供背景(Zolfigol、Ayazi-Nasrabadi 和 Baghery,2015)。

未来方向

作用机制

Target of Action

2-Tosylisoindoline-5-carboxylic acid is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-Tosylisoindoline-5-carboxylic acid may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 2-Tosylisoindoline-5-carboxylic acid, may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that 2-Tosylisoindoline-5-carboxylic acid may have diverse molecular and cellular effects.

生化分析

Biochemical Properties

2-Tosylisoindoline-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of indole derivatives, which are important in cell biology and have various biological activities . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the biochemical reactions.

Cellular Effects

The effects of 2-Tosylisoindoline-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Tosylisoindoline-5-carboxylic acid, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Tosylisoindoline-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can participate in nucleophilic acyl substitution reactions, which are crucial for its biochemical activity . These interactions often involve the formation of stable complexes with enzymes and other proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Tosylisoindoline-5-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and function, which are dependent on the stability of the compound.

Dosage Effects in Animal Models

The effects of 2-Tosylisoindoline-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-Tosylisoindoline-5-carboxylic acid is involved in various metabolic pathways, including those related to the metabolism of indole derivatives. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of 2-Tosylisoindoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Tosylisoindoline-5-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical activity . The localization of the compound can affect its activity and function, making it an important aspect of its biochemical analysis.

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCJQXATMSQCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)